4-(Aminomethyl)chroman-4-ol
Overview
Description
4-(Aminomethyl)chroman-4-ol is a synthetic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is a derivative of chroman-4-ol, a natural compound found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)chroman-4-ol can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Currently, there is no widely established industrial synthesis method for this compound . ongoing research aims to develop efficient and scalable methods for its production .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)chroman-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
4-(Aminomethyl)chroman-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has shown its potential as an anticancer and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as SIRT2, which is involved in neurodegenerative disorders . The compound’s effects are mediated through its binding to the active sites of these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
4-(Aminomethyl)chroman-4-ol can be compared with other similar compounds, such as chroman-4-one derivatives . These compounds share a similar structural framework but differ in their chemical properties and biological activities. For example, chroman-4-one derivatives exhibit a broad spectrum of biological activities, including antibiotic, antiparasitic, and anticancer properties . The unique structure of this compound, with its aminomethyl group, distinguishes it from other chroman-4-one derivatives and contributes to its specific biological activities .
List of Similar Compounds
Properties
IUPAC Name |
4-(aminomethyl)-2,3-dihydrochromen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMCZDPGHYLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512850 | |
Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146471-52-5 | |
Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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